N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide
CAS No.: 1040660-15-8
Cat. No.: VC11934063
Molecular Formula: C21H25FN2O4S2
Molecular Weight: 452.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040660-15-8 |
|---|---|
| Molecular Formula | C21H25FN2O4S2 |
| Molecular Weight | 452.6 g/mol |
| IUPAC Name | N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanesulfonamide |
| Standard InChI | InChI=1S/C21H25FN2O4S2/c22-17-8-11-20(12-9-17)30(27,28)24-14-4-5-16-15-18(10-13-21(16)24)23-29(25,26)19-6-2-1-3-7-19/h8-13,15,19,23H,1-7,14H2 |
| Standard InChI Key | ZAUQOUGSWNSVRM-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
| Canonical SMILES | C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F |
Introduction
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. Sulfonamides are widely studied for their applications in medicinal chemistry due to their antimicrobial, anticancer, and anti-inflammatory properties. This compound is structurally characterized by a tetrahydroquinoline core substituted with a fluorobenzenesulfonyl group and a cyclohexanesulfonamide moiety.
Synthesis
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanesulfonamide typically involves:
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Quinoline Derivative Preparation: Starting from quinoline derivatives or tetrahydroquinoline intermediates.
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Sulfonylation: Introduction of the fluorobenzenesulfonyl group using sulfonyl chloride derivatives under basic conditions.
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Cyclohexanesulfonamide Coupling: Reacting the intermediate with cyclohexanesulfonamide through amide bond formation.
Biological Significance
While specific biological data for this compound is limited in the provided references, structurally related sulfonamides are known for:
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Antimicrobial Activity: Effective against both Gram-positive and Gram-negative bacteria.
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Anticancer Potential: Some derivatives exhibit cytotoxicity against cancer cell lines.
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Anti-inflammatory Properties: Modulation of inflammatory pathways through enzyme inhibition.
Applications in Medicinal Chemistry
This compound's structure suggests potential applications in:
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Drug Discovery: As a lead compound for developing kinase inhibitors or antimicrobial agents.
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Molecular Docking Studies: To evaluate binding affinities with biological targets such as enzymes or receptors.
Analytical Characterization
The characterization of this compound can be performed using:
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NMR Spectroscopy: To determine the chemical environment of hydrogens and carbons.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared (IR) Spectroscopy: To identify functional groups like sulfonamides.
Limitations and Future Directions
Despite its potential, further studies are needed to:
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Elucidate its pharmacokinetics and pharmacodynamics.
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Evaluate its toxicity profile in vitro and in vivo.
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Explore its efficacy in disease models.
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